molecular formula C16H16O3 B573036 3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid CAS No. 1261899-37-9

3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid

Cat. No.: B573036
CAS No.: 1261899-37-9
M. Wt: 256.301
InChI Key: KKZFCRYYCBTJAE-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, which is further connected to another benzene ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylphenylboronic acid and 2-methylbenzoic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed, where 4-methoxy-2-methylphenylboronic acid reacts with 2-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to perform the Suzuki coupling reaction.

    Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(4-Hydroxy-2-methylphenyl)-2-methylbenzoic acid.

    Reduction: Formation of 3-(4-Methoxy-2-methylphenyl)-2-methylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation or pain response.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl groups but differs in the presence of a boronic acid group.

    2-Methyl-4-methoxybenzoic acid: Similar structure but lacks the additional benzene ring.

    4-Methoxy-2-methylbenzoic acid: Similar but with a simpler structure.

Uniqueness

3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid is unique due to its dual benzene ring structure with both methoxy and methyl substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-9-12(19-3)7-8-13(10)14-5-4-6-15(11(14)2)16(17)18/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZFCRYYCBTJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689964
Record name 4'-Methoxy-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-37-9
Record name 4'-Methoxy-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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